(3-Chlorophenyl)-(4,5-diphenylimidazol-1-yl)methanone
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Overview
Description
(3-Chlorophenyl)-(4,5-diphenylimidazol-1-yl)methanone is a synthetic organic compound characterized by the presence of a chlorophenyl group, a diphenylimidazole moiety, and a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorophenyl)-(4,5-diphenylimidazol-1-yl)methanone typically involves the reaction of 3-chlorobenzoyl chloride with 4,5-diphenylimidazole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated purification systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxides of the imidazole ring.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and catalysis.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of anti-inflammatory and anticancer agents.
- Explored for its role in modulating enzyme activity.
Industry:
- Utilized in the production of advanced materials with specific electronic or optical properties.
- Applied in the development of novel polymers and coatings.
Mechanism of Action
The mechanism by which (3-Chlorophenyl)-(4,5-diphenylimidazol-1-yl)methanone exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the imidazole ring allows for potential interactions with metal ions, which can be crucial in enzyme inhibition or activation pathways.
Comparison with Similar Compounds
- (4-Chlorophenyl)-(4,5-diphenylimidazol-1-yl)methanone
- (3-Bromophenyl)-(4,5-diphenylimidazol-1-yl)methanone
- (3-Chlorophenyl)-(4,5-diphenylimidazol-1-yl)ethanone
Comparison:
- Uniqueness: The presence of the 3-chlorophenyl group in (3-Chlorophenyl)-(4,5-diphenylimidazol-1-yl)methanone imparts unique electronic properties that can influence its reactivity and interaction with biological targets.
- Reactivity: Compared to its brominated analog, the chlorinated compound may exhibit different reactivity patterns in substitution reactions due to the differing leaving group abilities of chlorine and bromine.
- Applications: While similar compounds may share some applications, the specific substitution pattern in this compound can lead to distinct biological activities and material properties.
Properties
IUPAC Name |
(3-chlorophenyl)-(4,5-diphenylimidazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O/c23-19-13-7-12-18(14-19)22(26)25-15-24-20(16-8-3-1-4-9-16)21(25)17-10-5-2-6-11-17/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLGMWJSFIVNCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)C(=O)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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